molecular formula C6H12OS B2484683 1-(propylthio)propan-2-one CAS No. 17078-37-4

1-(propylthio)propan-2-one

Cat. No.: B2484683
CAS No.: 17078-37-4
M. Wt: 132.22
InChI Key: MNYLCZGMHUPYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propylthio)propan-2-one is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.22 g/mol . It is a ketone with a propylthio group attached to the second carbon of the propanone structure. This compound is used primarily in research and industrial applications.

Preparation Methods

1-(Propylthio)propan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of diazoacetone with 1-propanethiol . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride. The reaction proceeds through the formation of a thioether intermediate, which is then oxidized to yield the desired ketone.

Chemical Reactions Analysis

1-(Propylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The propylthio group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new thioether derivatives.

Scientific Research Applications

1-(Propylthio)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(propylthio)propan-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation or substitution reactions. These properties make it a versatile compound in chemical synthesis and biological studies.

Comparison with Similar Compounds

1-(Propylthio)propan-2-one can be compared to other similar compounds such as phenylacetone (1-phenylpropan-2-one) . While both compounds contain a ketone group, this compound has a thioether group, whereas phenylacetone has a phenyl group. This difference in functional groups leads to variations in their chemical reactivity and applications. Phenylacetone is primarily used in the synthesis of amphetamines, whereas this compound is more versatile in organic synthesis and research applications.

Properties

IUPAC Name

1-propylsulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-3-4-8-5-6(2)7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYLCZGMHUPYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.